Reduced Basicity (pKa) of 2,6-Difluoro-3-methylaniline Relative to Non-Fluorinated Anilines
The predicted pKa of 2,6-difluoro-3-methylaniline (1.94 ± 0.10) is substantially lower than that of its non-fluorinated analog 3-methylaniline (pKa 4.69–4.73) . This 2.75–2.79 log unit decrease in basicity is driven by the electron-withdrawing effect of the two ortho-fluorine atoms. Compared to 2,6-difluoroaniline (predicted pKa 1.81 ± 0.10), the 3-methyl group provides a modest +0.13 unit increase in pKa, demonstrating the fine-tuning capability offered by the combined substitution pattern [1]. Under typical amide coupling conditions (pH 7–9), 2,6-difluoro-3-methylaniline exists predominantly in the neutral free-base form, whereas 3-methylaniline is substantially protonated, leading to fundamentally different reactivity profiles in nucleophilic reactions and enzyme binding interactions .
| Evidence Dimension | Acid dissociation constant (pKa) of the anilinium ion |
|---|---|
| Target Compound Data | pKa = 1.94 ± 0.10 (predicted) |
| Comparator Or Baseline | 3-Methylaniline (m-toluidine): pKa = 4.69–4.73; 2,6-Difluoroaniline: pKa = 1.81 ± 0.10 (predicted) |
| Quantified Difference | ΔpKa = –2.75 to –2.79 vs. 3-methylaniline; ΔpKa = +0.13 vs. 2,6-difluoroaniline |
| Conditions | Predicted values (ACD/Labs or analogous software); aqueous solution, 25°C; conjugate acid pKa |
Why This Matters
The dramatically lower basicity directly impacts the compound's suitability for reactions requiring neutral amine nucleophiles (e.g., Buchwald–Hartwig amination, amide couplings) and alters its pharmacokinetic behavior if incorporated into drug candidates.
- [1] ChemicalBook.cn. 2,6-二氟苯胺 (2,6-Difluoroaniline). CAS 5509-65-9. pKa: 1.81±0.10 (Predicted). Accessed May 2025. Available: https://www.chemicalbook.cn/ View Source
